



Application Notes and Protocols for the Quantification of N-Nitroso-meglumine

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Compound of Interest		
Compound Name:	N-Nitroso-meglumine	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso-meglumine (NMeg) is a nitrosamine impurity that can form in pharmaceutical products containing meglumine, a common excipient used to increase the solubility of active pharmaceutical ingredients (APIs).[1][2][3] Due to the potential carcinogenic nature of nitrosamine impurities, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for their monitoring and control in pharmaceutical products.[2][4][5] Accurate and sensitive analytical methods are therefore crucial for the quantification of NMeg to ensure patient safety and regulatory compliance.[2][4]

This document provides detailed application notes and protocols for the quantification of **N-Nitroso-meglumine** in pharmaceutical products, based on established analytical techniques.

Analytical Methodologies

Several highly sensitive analytical methods are employed for the detection and quantification of **N-Nitroso-meglumine**, including Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).[1][4][6] LC-MS/MS methods are particularly suitable for detecting the trace levels of nitrosamine impurities required by regulatory agencies.[4]



RP-HPLC Method

A validated RP-HPLC method can be utilized for the identification and quantification of **N-Nitroso-meglumine**. This method demonstrates good specificity, linearity, and accuracy.[1][3]

UHPLC-MS/MS Method

For higher sensitivity and selectivity, a UHPLC-MS/MS method is recommended. This technique is capable of quantifying trace levels of NMeg, often in the parts per billion (ppb) range, and is compliant with the stringent regulatory requirements for nitrosamine analysis.[4] [6]

Quantitative Data Summary

The following tables summarize the key quantitative performance parameters of the described analytical methods for **N-Nitroso-meglumine**.

Table 1: RP-HPLC Method Performance[1][3]

Parameter	Result
Linearity (Correlation Coefficient, r)	> 0.999
System Suitability (% RSD)	0.56
Accuracy (Average Recovery)	≥ 98.0%
Precision at LOQ (% RSD)	Not explicitly stated, but method demonstrates good precision
Limit of Quantification (LOQ)	Not explicitly stated

Table 2: UHPLC-MS/MS Method Performance[6][7]



Parameter	Result
Linearity (Correlation Coefficient, r²)	> 0.990
Limit of Quantification (LOQ)	0.25 μg/mL[6] / 1 ng/mL[7]
Limit of Detection (LOD)	0.5 ng/mL[7]
Accuracy (Recovery)	99% - 128%[6]
Linearity Range	LOQ to 1.893 μg/mL[6] / 100-300 ng/mL[7]

Experimental ProtocolsProtocol 1: Sample Preparation for Analysis

This protocol describes the general steps for preparing a drug substance or product for NMeg analysis.

Materials:

- N-Nitroso-meglumine reference standard
- · Methanol, HPLC grade
- Water, HPLC grade
- Formic acid
- Volumetric flasks
- Pipettes
- Vortex mixer
- Centrifuge
- Syringe filters (e.g., 0.22 μm PVDF)[8]

Procedure:



• Standard Preparation:

- Prepare a stock solution of N-Nitroso-meglumine reference standard in a suitable diluent (e.g., methanol or a mixture of water and acetonitrile with formic acid).[1][9]
- Perform serial dilutions of the stock solution to prepare calibration standards at various concentration levels.
- Sample Preparation (Drug Substance):
 - Accurately weigh a specified amount of the drug substance (e.g., 100 mg) into a centrifuge tube.[8]
 - Add a defined volume of diluent (e.g., 5.0 mL of methanol).[8]
 - Vortex the mixture until the sample is completely dissolved.[8]
- Sample Preparation (Drug Product Tablets):
 - Crush a suitable number of tablets to obtain a fine powder.
 - Accurately weigh an amount of the powder equivalent to a target concentration of the API.
 - Transfer the powder to a centrifuge tube and add a defined volume of diluent.
 - Vortex the mixture for an extended period (e.g., 40 minutes) to ensure complete extraction.[8]
 - Centrifuge the sample at a specified speed (e.g., 4500 rpm) for a set time (e.g., 15 minutes) to pelletize insoluble excipients.[8]

Filtration:

 \circ Filter the supernatant from the sample preparation step through a 0.22 μ m syringe filter into an HPLC vial for analysis.[8]



Protocol 2: RP-HPLC Method for N-Nitroso-meglumine Quantification[1][3]

Instrumentation:

HPLC system with a Photo Diode Array (PDA) and Refractive Index (RI) detector.[1][3]

Chromatographic Conditions:

- Column: Primesep 100[1][3]
- Mobile Phase: A mixture of water, acetonitrile, and formic acid.[1][3] The exact gradient or isocratic conditions should be optimized based on the specific application.
- Flow Rate: To be optimized for the specific column and system.
- Column Temperature: To be maintained at a constant temperature.
- · Injection Volume: To be optimized.
- Detector Wavelength: To be determined based on the UV absorbance spectrum of N-Nitroso-meglumine.

Analysis:

- Inject the prepared standard solutions to generate a calibration curve.
- Inject the prepared sample solutions.
- Quantify the amount of N-Nitroso-meglumine in the sample by comparing its peak area to the calibration curve.

Protocol 3: UHPLC-MS/MS Method for N-Nitrosomeglumine Quantification[6][7]

Instrumentation:



 UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6][7]

Chromatographic Conditions:

- Column: Luna column (4.6 mm × 150 mm, 3.0 μm particle size)[6] or Teknokroma PFP column (250 × 4.6 mm, 5μ).[7]
- Mobile Phase:
 - Method A: Isocratic elution with 0.1% formic acid in water and methanol (70:30 v/v).[7]
 - Method B: Isocratic elution with an optimized ratio of aqueous and organic phases.
- Flow Rate: 0.8 mL/min[6] or 0.6 mL/min.[7]
- Column Temperature: Maintained at a constant temperature.
- Injection Volume: 20 μL.[7]

Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).[6]
- Scan Type: Multiple Reaction Monitoring (MRM).[6][7]
- MRM Transition: m/z 223.20 → 59.10.[6]

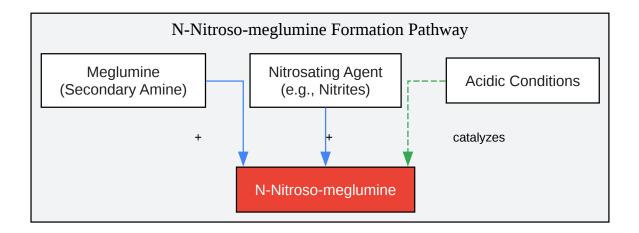
Analysis:

- Inject the prepared standard solutions to establish a calibration curve.
- Inject the prepared sample solutions.
- Quantify the amount of N-Nitroso-meglumine in the sample using the area of the specific
 MRM transition peak and the calibration curve.

Visualizations

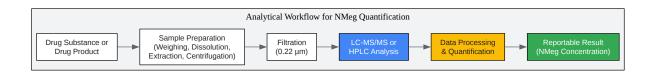


The following diagrams illustrate the key workflows and logical relationships in the analysis of **N-Nitroso-meglumine**.



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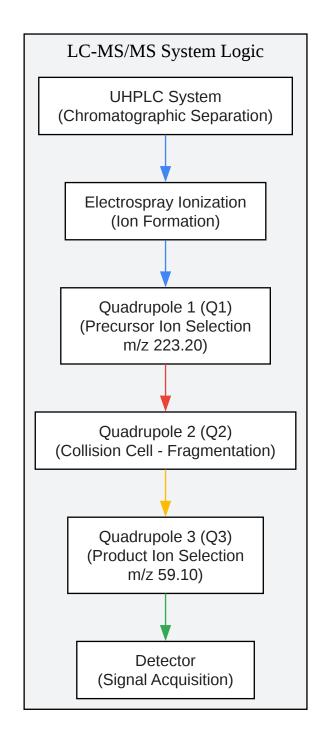
Caption: Formation pathway of **N-Nitroso-meglumine**.



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Caption: General experimental workflow for NMeg analysis.





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Caption: Logical flow of the UHPLC-MS/MS system.



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